molecular formula C29H24FNO4 B11638362 ethyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

ethyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11638362
M. Wt: 469.5 g/mol
InChI Key: ATKGBGXGJZBGSV-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves multiple steps. One of the synthetic routes starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The key step in the synthesis is the formation of oxazole rings, which is achieved through specific reaction conditions . The overall yield of the target compound is approximately 32% . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

ETHYL 4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanolic HCl, phosphorus oxychloride, and ethyl acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, heating the intermediate in a solution of ethanolic HCl can yield a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its isomer .

Scientific Research Applications

This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a precursor for the synthesis of other complex molecules. In biology and medicine, indole derivatives, including this compound, have shown promise in antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The diverse biological activities of indole derivatives make them valuable for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE include other indole derivatives that exhibit similar biological activities. Some of these compounds include methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide . The uniqueness of ETHYL 4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE lies in its specific structure, which imparts distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C29H24FNO4

Molecular Weight

469.5 g/mol

IUPAC Name

ethyl 4-[2-[(4-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C29H24FNO4/c1-3-34-29(33)24-17(2)31-27-20-8-4-5-9-21(20)28(32)26(27)25(24)22-10-6-7-11-23(22)35-16-18-12-14-19(30)15-13-18/h4-15,25,31H,3,16H2,1-2H3

InChI Key

ATKGBGXGJZBGSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=C(C=C4)F)C(=O)C5=CC=CC=C52)C

Origin of Product

United States

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